N-(2-ethenoxyethyl)-N'-(3-methoxyphenyl)oxamide
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Overview
Description
N-(2-ethenoxyethyl)-N’-(3-methoxyphenyl)oxamide is an organic compound characterized by the presence of an oxamide group, an ethenoxyethyl chain, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethenoxyethyl)-N’-(3-methoxyphenyl)oxamide typically involves the reaction of 3-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-ethenoxyethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for N-(2-ethenoxyethyl)-N’-(3-methoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethenoxyethyl)-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxamide group can be reduced to form an amine.
Substitution: The ethenoxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of N-(2-hydroxyethyl)-N’-(3-hydroxyphenyl)oxamide.
Reduction: Formation of N-(2-ethenoxyethyl)-N’-(3-methoxyphenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethenoxyethyl)-N’-(3-methoxyphenyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethenoxyethyl)-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyethyl)-N’-(3-methoxyphenyl)oxamide
- N-(2-ethenoxyethyl)-N’-(4-methoxyphenyl)oxamide
- N-(2-ethenoxyethyl)-N’-(3-ethoxyphenyl)oxamide
Uniqueness
N-(2-ethenoxyethyl)-N’-(3-methoxyphenyl)oxamide is unique due to the specific combination of functional groups it possesses. The presence of both the ethenoxyethyl chain and the methoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-19-8-7-14-12(16)13(17)15-10-5-4-6-11(9-10)18-2/h3-6,9H,1,7-8H2,2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLQKHFVJLLOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCOC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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